Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate
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Overview
Description
Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Varied substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of isopropyl 3-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may bind to proteins, altering their structure and function, which can be studied to understand protein behavior . The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 3-amino-3-(4-methylphenyl)propanoate: Similar in structure but with a methyl group instead of a methoxy group.
Isopropyl 3-amino-3-(4-hydroxyphenyl)propanoate: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
Isopropyl 3-amino-3-(4-methoxyphenyl)propanoate is unique due to its methoxy group, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in specific research applications where the methoxy group plays a crucial role .
Properties
IUPAC Name |
propan-2-yl 3-amino-3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-13(15)8-12(14)10-4-6-11(16-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDBAHHGPSWQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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